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DIBORANE

electrophilic reduction carbonyl chemoselectivity Lewis acid hydride

Diborane (B₂H₆) is the only gaseous, uncomplexed borane delivering electrophilic reducing character—inverting chemoselectivity relative to NaBH₄. It reduces imines while preserving ketones, and selectively reduces –COOH to –CH₂OH without touching ester groups (e.g., (−)-malic acid → (S)-1,2,4-butanetriol, 92% yield, no racemization). As a cost-effective p-type dopant for CVD silicon (≥600 °C), it provides established process integration for solar and power electronics. Unlike BH₃·THF (shelf life ~6 months), stabilized gas mixtures offer long-term storage stability. Electronic grade ≥99.99%.

Molecular Formula B2
Molecular Weight 21.63 g/mol
CAS No. 14452-61-0
Cat. No. B8814927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBORANE
CAS14452-61-0
Molecular FormulaB2
Molecular Weight21.63 g/mol
Structural Identifiers
SMILESB#B
InChIInChI=1S/B2/c1-2
InChIKeyZOCHARZZJNPSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 44 l / 180 m / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diborane (CAS 14452-61-0) Procurement Guide: Physical Form, Reactivity Class, and Key Differentiation from Alternative Boron Hydride Reagents


Diborane (B₂H₆, CAS 14452-61-0) is the simplest molecular boron hydride, existing as a colorless, pyrophoric gas at ambient conditions with a boiling point of −92.5 °C and a positive standard enthalpy of formation (ΔH°f = 36.4 kJ/mol) that marks it as thermodynamically endothermic yet kinetically metastable [1]. It belongs to the class of neutral, electrophilic borane reducing agents and serves as the monomeric BH₃ source for hydroboration, reduction, and semiconductor doping applications. Its computed thermodynamic hydricity (HDAMeCN = 82.1 kcal/mol) establishes the upper boundary separating weak hydride donors from strong hydride donors among all borane clusters, making it a mechanistically distinct reagent with a quantifiable thermodynamic reactivity threshold [2].

Why Sodium Borohydride, Lithium Aluminum Hydride, Borane-THF, or Trimethylboron Cannot Simply Replace Diborane in Critical Applications


Diborane occupies a unique mechanistic niche that cannot be replicated by nucleophilic metal hydrides (NaBH₄, LiAlH₄), borane-Lewis base complexes (BH₃·THF, BH₃·SMe₂), or alternative gaseous boron precursors (TMB, BCl₃). Its intrinsic Lewis acidity imparts an electrophilic reducing character that inverts substrate selectivity relative to NaBH₄, while its gaseous, uncomplexed form enables unique vapor-phase doping and thin-film chemistries inaccessible to solvated borane complexes that thermally decompose via ether ring-opening (BH₃·THF shelf life ≈6 months at ambient temperature) [1][2]. The dimeric B₂H₆ structure additionally imposes kinetic barriers to surface adsorption and fragmentation that fundamentally alter dopant incorporation statistics in atomic-precision semiconductor fabrication compared to monomeric precursors such as BCl₃ [3].

Diborane (CAS 14452-61-0) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Electrophilic Reduction Selectivity Inversion: Diborane Reacts Faster with Electron-Rich Carbonyls, Opposite to NaBH₄

Diborane exhibits electrophilic reducing character that inverts the relative reduction rate order observed with nucleophilic sodium borohydride. In a direct comparison using trichloroacetaldehyde (chloral, electron-poor carbonyl) versus 2,2-dimethylpropanal (pivalaldehyde, electron-rich carbonyl), NaBH₄ reduced chloral faster than pivalaldehyde, whereas diborane reacted faster with pivalaldehyde due to stronger Lewis acid–base coordination to the more electron-rich carbonyl oxygen [1]. This inversion demonstrates that diborane cannot be replaced by NaBH₄ when electron-rich carbonyl substrates must be preferentially reduced.

electrophilic reduction carbonyl chemoselectivity Lewis acid hydride

Chemoselective Imine Reduction in the Presence of a Ketone: Diborane vs Sodium Borohydride

Diborane achieves chemoselective reduction of an imine functional group while leaving a coexisting ketone intact, a selectivity not attainable with NaBH₄. In a representative system, diborane reduced only the imine group, preserving the ketone, whereas NaBH₄ in methanol reduced both the imine and the ketone non-selectively [1]. This orthogonal chemoselectivity is a direct consequence of diborane's electrophilic mechanism, which discriminates between the more Lewis-basic imine nitrogen and the ketone oxygen.

chemoselective reduction imine reduction orthogonal reactivity

Thermodynamic Hydricity as a Quantified Reactivity Border Point: Diborane Defines the Upper Boundary for Neutral Borane Hydride Donors

Diborane's computed thermodynamic hydricity (HDAMeCN = 82.1 kcal/mol) serves as a quantitatively defined upper boundary for weak hydride donors among all borane clusters. In contrast, its dianion Li₂[B₂H₆] exhibits HDAMeCN = 40.9 kcal/mol, placing it among strong hydride donors capable of reducing CO₂ (HDAMeCN for HCO₂⁻ = 44 kcal/mol). Neutral boranes with HDAMeCN > 82 kcal/mol (including B₂H₆, B₄H₁₀, B₅H₁₁) are weak hydride donors preferentially undergoing proton transfer rather than hydride transfer [1]. This positions diborane as the mechanistically critical reference compound for predicting whether a given borane reagent will act as a hydride donor or a proton donor.

thermodynamic hydricity hydride donor strength CO₂ reduction

Deterministic Single-Acceptor Incorporation in Silicon: Diborane vs Boron Trichloride for Atomic-Precision Doping

In atomic-precision p-type doping of Si(100)-2×1, diborane exhibits fundamentally inferior deterministic incorporation statistics compared to boron trichloride. Atomistic kinetic modeling predicts that diborane has only an ≈50% probability of splitting into two electrically active BH₃ fragments upon surface adsorption, versus forming electrically inactive B₂H₄ dimers, making deterministic single-acceptor incorporation unlikely. In contrast, BCl₃ achieves deterministic incorporation with modest heating to 50 °C, and AlCl₃ at room temperature [1]. Diborane's low sticking coefficient (<1 × 10⁻⁴ at room temperature) and ≈50% dimer-splitting probability are intrinsic consequences of its B₂H₆ dimeric structure [2].

atomic-precision doping single-acceptor incorporation silicon quantum devices

Silicon Nanowire Crystallinity: B₂H₆ Doping Induces Amorphous Coating; TMB Preserves Single-Crystal Structure

During vapor-liquid-solid (VLS) growth of boron-doped silicon nanowires (SiNWs), the choice of boron precursor dramatically alters nanowire microstructure. TEM characterization revealed that B₂H₆-doped SiNWs consist of a crystalline core encased in a thick amorphous silicon coating, whereas TMB-doped SiNWs grown under identical conditions remain predominantly single-crystalline even at high boron concentrations ranging from 1×10¹⁸ to 4×10¹⁹ cm⁻³ [1]. The structural degradation with B₂H₆ is attributed to its higher reactivity and lower thermal stability relative to TMB. This directly impacts carrier transport in nanowire field-effect transistors where amorphous shell layers degrade mobility.

silicon nanowire doping vapor-liquid-solid growth crystallinity preservation

MgB₂ Superconducting Thin Film Deposition: Decaborane Offers Air-Stable Solid Handling; Diborane Requires Explosion-Proof Gas Infrastructure

For hybrid physical-chemical vapor deposition (HPCVD) of MgB₂ superconducting thin films, diborane has been the historical standard boron source but is a highly explosive, pyrophoric gas requiring specialized gas handling infrastructure. Decaborane (B₁₀H₁₄), a solid at ambient temperature that is stable in air, has been demonstrated to grow high-quality MgB₂ films with self-field critical current density Jc ≈ 3 × 10⁷ A/cm² at 20 K while eliminating the explosion hazard [1]. However, boronization studies on fusion device walls show that decaborane-derived films retain approximately 3× higher hydrogen content than diborane-derived films at equivalent wall temperatures, which may be detrimental for applications requiring low hydrogen incorporation [2].

MgB₂ thin film hybrid physical-chemical vapor deposition boron precursor safety

Diborane (CAS 14452-61-0) High-Value Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Chemoselective Reduction of Imines in Polyfunctional Molecule Synthesis

When a synthetic sequence demands reduction of an imine to an amine while preserving a ketone carbonyl for subsequent transformation, diborane's electrophilic mechanism provides orthogonal chemoselectivity that NaBH₄ cannot deliver. As demonstrated by the selective imine reduction in the presence of a ketone [1], this avoids the need for protecting-group installation and cleavage steps, reducing step count and improving atom economy. This scenario applies to alkaloid synthesis, pharmaceutical intermediate construction, and any route requiring differentiated C=N vs C=O reduction.

Carboxylic Acid Reduction in the Presence of Esters Using Diborane-Generated BH₃

Diborane (or its derived BH₃·SMe₂ complex) selectively reduces carboxylic acids to primary alcohols without reducing coexisting ester groups—a selectivity not achievable with LiAlH₄ (which reduces both) or NaBH₄ (which reduces neither effectively). As reported, BH₃ reduces (−)-malic acid to (S)-1,2,4-butanetriol in 92% yield without racemization of adjacent chiral centers, with the ester functionality preserved [2]. This selectivity is critical for chiron synthesis and complex natural product total synthesis where orthogonal protecting-group strategies are infeasible.

Hydroboration–Oxidation of Terminal Alkenes to Primary Alcohols

Diborane remains the foundational reagent for hydroboration–oxidation, converting terminal alkenes to anti-Markovnikov primary alcohols. While disiamylborane and monochloroborane-dimethyl sulfide offer higher regioselectivity (>99% primary alkyl groups for ClBH₂·SMe₂ vs ~94% for BH₃·THF/SMe₂ [3]), diborane-generated BH₃ provides the baseline reactivity needed for less sterically demanding substrates where ultra-high regioselectivity is not required and reagent cost or availability favors the parent borane.

Statistical p-Type Doping of Silicon for Conventional Semiconductor Devices

For conventional (non-atomic-precision) p-type doping of silicon via chemical vapor deposition, diborane remains a cost-effective and widely characterized gaseous precursor. Its low sticking coefficient (<1 × 10⁻⁴ at room temperature) necessitates deposition temperatures above 600 °C for efficient boron incorporation [4], which aligns with standard CVD process windows. In applications where deterministic single-acceptor placement is not required—such as bulk doping of Si wafers for solar cells or power electronics—diborane's established process integration and lower precursor cost may outweigh the superior incorporation statistics of BCl₃.

Technical Documentation Hub

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